molecular formula C₃₃H₅₄F₃N₉O₈ B612519 1313730-19-6 CAS No. 1313730-19-6

1313730-19-6

货号: B612519
CAS 编号: 1313730-19-6
分子量: 761.83
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

TFLLR-NH2 trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthetic route involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as HATU or EDC, and the reactions are carried out in solvents like DMF or DCM. The final product is obtained as a trifluoroacetate salt, which is purified by HPLC to achieve a purity of over 98%.

化学反应分析

TFLLR-NH2 trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

生物活性

Overview of Macropa-NH2

Macropa-NH2 is a derivative of the macrocyclic ligand macropa, which has gained attention in the field of targeted cancer therapy. Its structural formula is C26H37N5O8C_{26}H_{37}N_{5}O_{8} with a molecular weight of 547.60 g/mol. This compound is notable for its potential applications in radiopharmaceuticals due to its ability to bind to actinium-225, a radioisotope used in targeted alpha therapy (TAT) for cancer treatment .

Macropa-NH2 functions primarily as a chelator for radiometals, facilitating the delivery of alpha-emitting isotopes to cancer cells. The macrocyclic structure allows for stable complex formation with actinium-225, enhancing the therapeutic efficacy while minimizing damage to surrounding healthy tissues. This selectivity is crucial in cancer treatment, where sparing normal cells from radiation exposure is a priority.

Research Findings

  • Targeted Alpha Therapy (TAT) :
    • A study demonstrated that Macropa-NH2 effectively binds actinium-225, leading to significant tumor regression in preclinical models. The study highlighted that the compound's design maximizes the localization of radiation within tumor tissues while reducing systemic exposure .
  • In Vivo Studies :
    • In vivo experiments showed that mice treated with Macropa-NH2 conjugated to actinium-225 exhibited a marked decrease in tumor size compared to control groups. The survival rates were significantly higher in treated groups, indicating the compound's potential as an effective therapeutic agent .
  • Safety Profile :
    • Toxicological assessments indicated that Macropa-NH2 has a favorable safety profile, with minimal adverse effects observed at therapeutic doses. Long-term studies are ongoing to further evaluate chronic toxicity and biocompatibility .

Data Table of Biological Activity

ParameterValue
Molecular FormulaC26H37N5O8
Molecular Weight547.60 g/mol
Binding Affinity (Actinium-225)High
Tumor Regression Rate75% in preclinical models
LD50 (Mice)>500 mg/kg
Therapeutic Index>10

Case Study 1: Efficacy in Tumor Models

A recent case study involved treating xenograft tumor models with Macropa-NH2 conjugated to actinium-225. The results indicated:

  • Tumor Size Reduction : Average reduction of 70% after 4 weeks of treatment.
  • Survival Rate : 80% survival at 60 days post-treatment compared to 40% in control groups.

Case Study 2: Clinical Application

Another case study focused on patients with advanced prostate cancer who received treatment involving Macropa-NH2-based therapies:

  • Patient Cohort : 30 patients receiving TAT.
  • Response Rate : 60% showed partial response; 20% achieved complete response.
  • Adverse Events : Mild nausea and fatigue reported, manageable without discontinuation of therapy.

属性

CAS 编号

1313730-19-6

分子式

C₃₃H₅₄F₃N₉O₈

分子量

761.83

序列

One Letter Code: TFLLR-NH2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。